molecular formula C16H27NO3 B1616274 Amifloverine CAS No. 54063-24-0

Amifloverine

Cat. No. B1616274
CAS RN: 54063-24-0
M. Wt: 281.39 g/mol
InChI Key: FWOMXAJIAWKNEQ-UHFFFAOYSA-N
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Description

Amifloverine is a chemical compound that belongs to the family of 1,2,4-triazole derivatives. It is a potent and selective inhibitor of the enzyme monoamine oxidase (MAO) that is used in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Amitriptyline in Environmental and Clinical Applications

  • Amitriptyline Removal Using Palygorskite Clay (Tsai et al., 2016): This study explores the use of palygorskite clay for the removal of Amitriptyline, a tricyclic antidepressant, from wastewater. The findings indicate that this clay could be an effective adsorbent for removing certain pharmaceuticals from the environment.

  • Central Antiserotonin Action of Amitriptyline (Maj et al., 1979): This research highlights Amitriptyline's central antiserotonin activity, which could be significant for understanding its therapeutic effects and side effects in clinical use.

  • Amitriptyline on Tetrodotoxin-Resistant Nav1.9 Currents in Nociceptive Trigeminal Neurons (Liang et al., 2013): The study investigates the effects of Amitriptyline on specific sodium channels in rat trigeminal neurons, providing insights into its mechanism of action in treating various pains, including migraines.

Amifostine in Radioprotection and Chemoprotection

  • Amifostine: The First Selective-Target and Broad-Spectrum Radioprotector (Kouvaris et al., 2007): This review discusses the use of Amifostine as a radioprotective drug, particularly in protecting normal tissuesfrom damage caused by radiation and chemotherapy. Amifostine, being an inactive prodrug, is converted into an active thiol by alkaline phosphatase in normal tissues, offering cytoprotective selectivity.
  • Bioprinting Cell-Laden Matrigel for Radioprotection Study of Liver by Pro-Drug Conversion in a Dual-Tissue Microfluidic Chip (Snyder et al., 2011): This paper introduces a novel cell printing and microfluidic system for studying the behavior of drug conversion and radiation protection in living liver tissue analogs, using Amifostine as the pro-drug.

  • Chemical Radioprotection A Critical Review of Amifostine as a Cytoprotector in Radiotherapy

    (Andreassen et al., 2003): This review critically examines the potential broader applications of Amifostine in radiotherapy, including its ability to reduce mucositis in accelerated fractionation or concomitant chemoradiation.

properties

IUPAC Name

2-(3,5-diethoxyphenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-5-17(6-2)9-10-20-16-12-14(18-7-3)11-15(13-16)19-8-4/h11-13H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOMXAJIAWKNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=CC(=C1)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866381
Record name Amifloverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amifloverine

CAS RN

54063-24-0
Record name Amifloverine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifloverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIFLOVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X154DLC3EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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